molecular formula C15H20ClNO3 B3977557 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide

4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide

Cat. No. B3977557
M. Wt: 297.78 g/mol
InChI Key: GJYSWKJUXJTIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as THF-butanamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede acts as an inhibitor of FAAH and MAGL enzymes. FAAH is responsible for the breakdown of anandamide, which is an endocannabinoid that plays a role in pain and inflammation. MAGL is responsible for the breakdown of 2-arachidonoylglycerol (2-AG), which is another endocannabinoid that plays a role in appetite regulation. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can result in various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes by 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to reduce pain and inflammation in animal models. 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has also been shown to have anxiolytic and antidepressant effects. In addition, 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is its ability to selectively inhibit FAAH and MAGL enzymes without affecting other enzymes. This selectivity is important in scientific research as it allows for the study of specific physiological processes. However, one limitation of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede. One potential area of research is the development of more efficient synthesis methods for 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede. Another area of research is the study of its potential therapeutic applications in various diseases such as pain, inflammation, and obesity. Further studies are also needed to understand the long-term effects of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede on the body and its potential side effects.
In conclusion, 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to selectively inhibit FAAH and MAGL enzymes has led to its study in various physiological processes such as pain, inflammation, and appetite regulation. While there are limitations to its use in certain experiments, the potential therapeutic applications of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede make it an important area of research for the future.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been studied for its potential applications in scientific research. One of the main research areas is the study of its mechanism of action. 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite regulation. Inhibition of these enzymes can lead to increased levels of endocannabinoids, which may have therapeutic effects.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-12-5-7-13(8-6-12)19-10-2-4-15(18)17-11-14-3-1-9-20-14/h5-8,14H,1-4,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSWKJUXJTIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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